molecular formula C26H44N2O8 B13708668 endo-BCN-PEG4-Boc-amine

endo-BCN-PEG4-Boc-amine

Cat. No.: B13708668
M. Wt: 512.6 g/mol
InChI Key: XFUMWZYNWUSABX-UHFFFAOYSA-N
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Description

endo-BCN-PEG4-Boc-amine: is a compound used primarily as a linker in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a Boc-protected amine. The BCN group is highly reactive with azide-tagged biomolecules, making it a valuable tool in bioconjugation and molecular labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-Boc-amine involves the conjugation of a BCN group with a polyethylene glycol (PEG) chain that has a Boc-protected amine. The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified to achieve a high purity level (≥98%) and is stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: endo-BCN-PEG4-Boc-amine undergoes several types of reactions, including:

    Click Chemistry Reactions: The BCN group reacts with azide-bearing compounds to form stable triazole linkages.

    Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Azide-bearing Compounds: Used in click chemistry reactions with the BCN group.

    Mild Acids: Used for deprotecting the Boc group to yield the free amine.

Major Products Formed:

    Triazole Linkages: Formed from the reaction of the BCN group with azide-bearing compounds.

    Free Amine: Formed from the deprotection of the Boc group.

Scientific Research Applications

endo-BCN-PEG4-Boc-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation and molecular labeling to study biological processes.

    Medicine: Utilized in drug delivery systems and diagnostic imaging.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of endo-BCN-PEG4-Boc-amine involves its reactivity with azide-bearing biomolecules. The BCN group undergoes a click chemistry reaction with azides to form stable triazole linkages. The Boc-protected amine can be deprotected to yield a free amine, which can further react with various functional groups .

Comparison with Similar Compounds

    endo-BCN-PEG4-amine: Similar to endo-BCN-PEG4-Boc-amine but lacks the Boc-protected amine.

    Propargyl-PEG3-bromide: Contains a propargyl group and a bromide group, used in click chemistry with azide-bearing compounds.

Uniqueness: this compound is unique due to its combination of a BCN group and a Boc-protected amine, allowing for versatile applications in bioconjugation and molecular labeling .

Properties

Molecular Formula

C26H44N2O8

Molecular Weight

512.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C26H44N2O8/c1-26(2,3)36-25(30)28-11-13-32-15-17-34-19-18-33-16-14-31-12-10-27-24(29)35-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

XFUMWZYNWUSABX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Origin of Product

United States

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